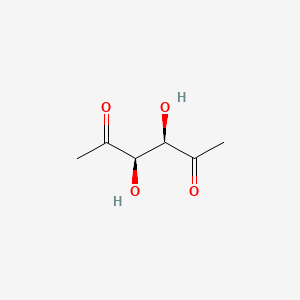
threo-2,5-Hexodiulose, 1,6-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose, a six-carbon sugar, and is characterized by the absence of hydroxyl groups at the first and sixth carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of specific hexose derivatives. One common method is the oxidation of D-fructose using reagents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4). The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl groups at the second and fifth carbon positions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- is less common due to the specialized nature of the compound. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: threo-2,5-Hexodiulose, 1,6-dideoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the hexose backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and polyols.
Substitution: Halogenated hexose derivatives.
Scientific Research Applications
threo-2,5-Hexodiulose, 1,6-dideoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and as a model compound for understanding carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various oxidoreductases, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s biological and chemical activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
D-threo-2,5-Hexodiulose: A closely related compound with similar chemical properties.
1,6-Dideoxyhexo-2,5-diulose: Another derivative of hexose with comparable reactivity.
3,4-Hexodiulose, 2,5-anhydro-1,6-dideoxy-: A structurally similar compound with distinct functional groups.
Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural features and reactivity. The absence of hydroxyl groups at the first and sixth carbon positions distinguishes it from other hexose derivatives, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
36871-96-2 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R,4R)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |
InChI Key |
RQDWELNLPMBYMA-WDSKDSINSA-N |
Isomeric SMILES |
CC(=O)[C@@H]([C@H](C(=O)C)O)O |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




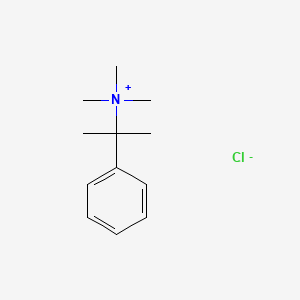

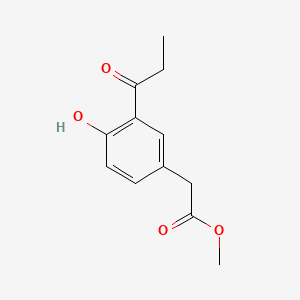

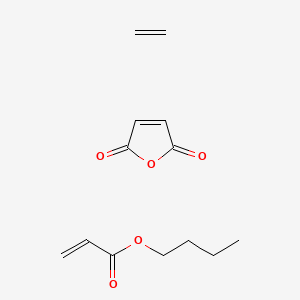
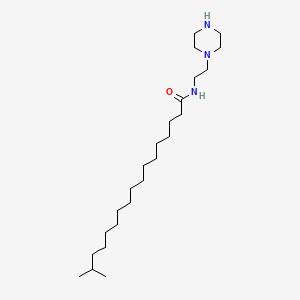
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
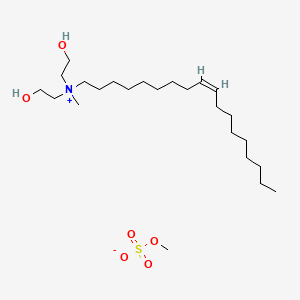
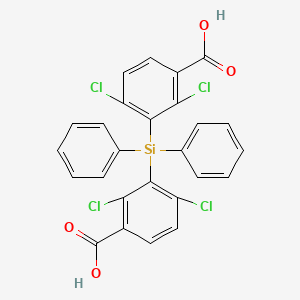
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide](/img/structure/B12674111.png)


